2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
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Overview
Description
2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a diethylamino phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the coupling of the triazole ring with a tert-butylphenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Diethylamino Phenol Moiety: The final step involves the condensation of the intermediate with diethylamino phenol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiol groups, leading to the formation of quinones and disulfides, respectively.
Reduction: Reduction reactions can target the triazole ring or the imine group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential as a bioisostere for amides, which can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, potentially inhibiting metalloprotein enzymes. The phenol and thiol groups can form hydrogen bonds and disulfide bridges, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(dimethylamino)phenol
- 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)aniline
Uniqueness
The uniqueness of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and potential for interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H29N5OS |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H29N5OS/c1-6-27(7-2)19-13-10-17(20(29)14-19)15-24-28-21(25-26-22(28)30)16-8-11-18(12-9-16)23(3,4)5/h8-15,29H,6-7H2,1-5H3,(H,26,30)/b24-15+ |
InChI Key |
IZXFIYAGQGXNHL-BUVRLJJBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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